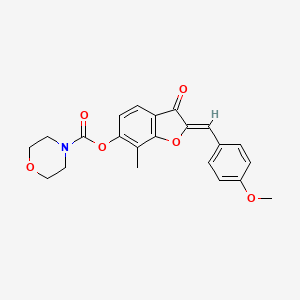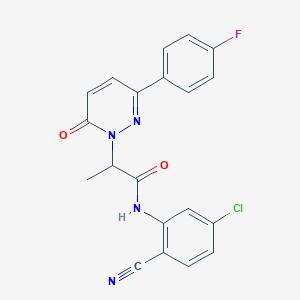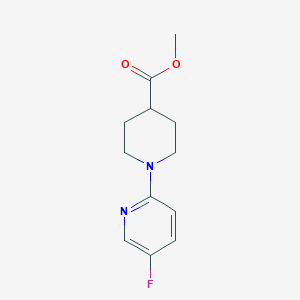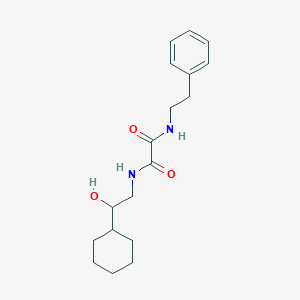![molecular formula C17H19N5O2 B2665502 9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-32-0](/img/structure/B2665502.png)
9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . It contains a pyrimido[2,1-f]purine moiety, which is a fused ring system involving a purine and a pyrimidine .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions like the Biginelli reaction , or the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and HRMS .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized as part of a group of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones. These compounds have been obtained through a multi-step synthesis process, starting from various precursors, indicating a complex and versatile synthetic pathway for this class of chemicals (Šimo, Rybár, & Alföldi, 1995).
Pharmacological Research
- A study on similar purinediones revealed their potential as adenosine receptor (AR) antagonists. One derivative showed potent antagonistic properties for the A1 AR subtype, suggesting a possible application in modulating adenosine receptor activity. These findings highlight the potential of such compounds in neuropharmacology and receptor studies (Szymańska et al., 2016).
Anti-inflammatory Properties
- Some derivatives based on the pyrimidopurinedione ring system exhibited significant anti-inflammatory activities. This indicates the potential of these compounds in the development of new anti-inflammatory drugs (Kaminski et al., 1989).
Structural Analysis
- Structural analysis of related compounds provides insight into the molecular configuration of these substances. Such information is crucial in understanding their reactivity and interactions at a molecular level (Larson, Cottam, & Robins, 1989).
Receptor Affinity Studies
- Studies focusing on the receptor affinity and pharmacological evaluation of similar compounds have contributed to the understanding of their interaction with serotonin receptors. This suggests potential applications in the treatment of disorders related to these neurotransmitter systems (Chłoń-Rzepa et al., 2013).
Electrochemical Properties
- Research into the electrochemical oxidation of related xanthines provides insights into their electrochemical behavior, which could be important in various applications, including sensor technology and electrochemical synthesis (Cleary, Owens, & Dryhurst, 1981).
Potential in Neurodegenerative Diseases
- Some derivatives have shown promising results as multi-target drugs for the potential treatment of neurodegenerative diseases. This indicates the potential of these compounds in developing treatments for conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).
Propiedades
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-6-4-7-12(11(10)2)21-8-5-9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4,6-7H,5,8-9H2,1-3H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOVUZLKIMQARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)